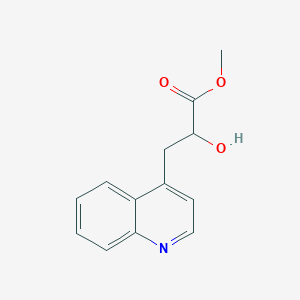
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate esterifying agents. One common method includes the reaction of 4-hydroxyquinoline with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality .
化学反応の分析
Types of Reactions: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline esters.
科学的研究の応用
Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of methyl 2-hydroxy-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the ester group.
Quinolin-2-one: Another quinoline derivative with a different substitution pattern.
Tetrahydroquinoline: A reduced form of quinoline with different biological activities.
Uniqueness: Methyl 2-hydroxy-3-(quinolin-4-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
methyl 2-hydroxy-3-quinolin-4-ylpropanoate |
InChI |
InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-6-7-14-11-5-3-2-4-10(9)11/h2-7,12,15H,8H2,1H3 |
InChIキー |
YHORALJVSVPVEV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=NC2=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


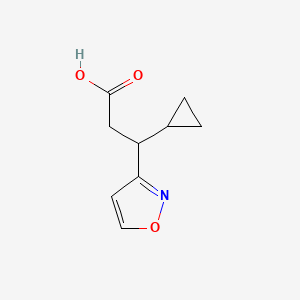
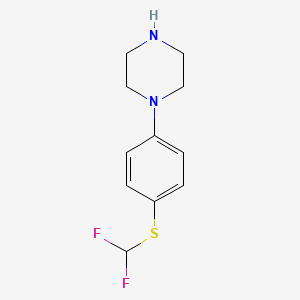
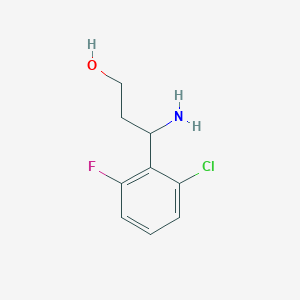
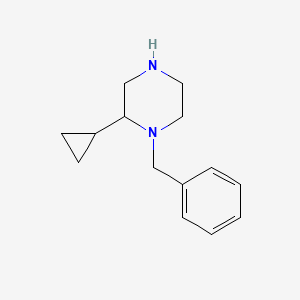
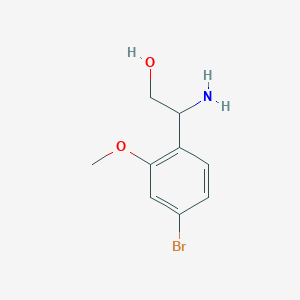
![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
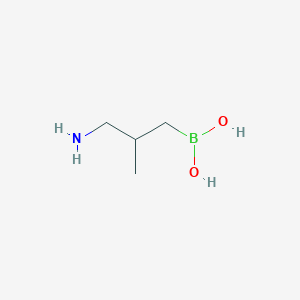
![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
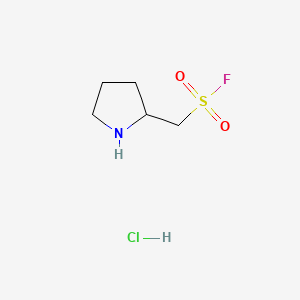
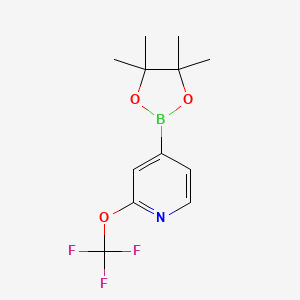
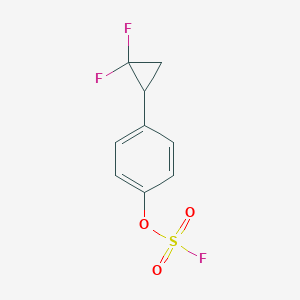
![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)
![tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate](/img/structure/B13556894.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)
